

# Pde4-IN-14 (Morcamilast): A Technical Guide for Researchers

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An In-depth Review of the Selective PDE4 Inhibitor CAS Number 2231329-25-0

This technical guide provides a comprehensive overview of **Pde4-IN-14**, also known as Morcamilast or ME3183, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the core properties, mechanism of action, and experimental data related to this compound.

## **Core Properties and Specifications**

**Pde4-IN-14** is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the production of various proinflammatory and anti-inflammatory cytokines.[1]

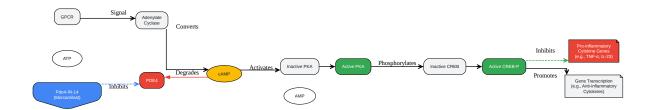


Property	Value	Reference
CAS Number	2231329-25-0	[2]
Synonyms	Morcamilast, ME3183	[3][4]
Molecular Formula	C19H20F2N4O3S	[2]
Molecular Weight	422.45 g/mol	[2]
Appearance	Solid	[5]
Storage	Store at -20°C	[2]

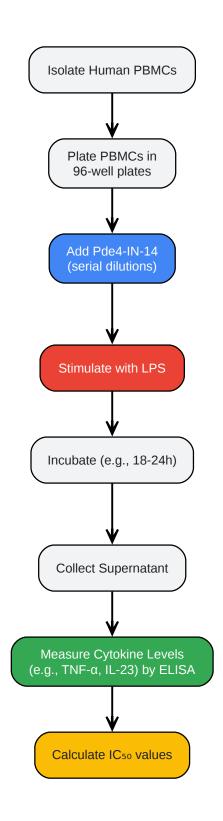
## Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, particularly in immune and inflammatory cells. By inhibiting PDE4, **Pde4-IN-14** prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as the cAMP response element-binding protein (CREB). This cascade of events ultimately leads to the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.









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